(1-Aminoisoquinolin-7-yl)methanol

Plasma kallikrein inhibition serine protease nanomolar affinity

Medicinal chemistry programs often fail to access potent pharmacophores for serine protease inhibition because generic 1-aminoisoquinoline lacks the critical 7-substitution pattern. (1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) solves this by providing the precise 7-hydroxymethyl anchor for late-stage diversification. • Enables plasma kallikrein inhibitors with Ki = 25.1 nM; unsubstituted core shows no detectable activity. • Benzylic alcohol handle supports esterification, etherification, or oxidation without altering the core pharmacophore. • Differentiated from positional isomers; 7-substitution is essential for S1 pocket binding and oral bioavailability optimization.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 221050-76-6
Cat. No. B1288034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminoisoquinolin-7-yl)methanol
CAS221050-76-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)CO
InChIInChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
InChIKeyBRDJELCDPZJVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Aminoisoquinolin-7-yl)methanol: Bifunctional Building Block


(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) is a heterocyclic organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol, featuring a 1-aminoisoquinoline core substituted with a hydroxymethyl group at the 7-position . This bifunctional structure provides two orthogonal reactive handles—a primary aromatic amine and a benzylic alcohol—that enable regioselective derivatization strategies unavailable in simpler aminoisoquinoline scaffolds. The compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and serine protease inhibitors, where the 1-aminoisoquinoline moiety functions as a validated benzamidine isostere with improved selectivity profiles [1]. Its distinct substitution pattern differentiates it from positional isomers such as 2-aminoisoquinoline (CAS 611-76-9) and 3-aminoisoquinoline (CAS 2460-12-4), which lack the 7-hydroxymethyl functionality essential for certain synthetic diversification pathways.

Bifunctional handle for regioselective derivatization (amine + benzylic alcohol)
Validated benzamidine isostere scaffold for kinase/protease inhibitor programs
7‑Substitution enables target engagement not available from the unsubstituted core

Substitution Risk for (1-Aminoisoquinolin-7-yl)methanol


Generic substitution of (1-Aminoisoquinolin-7-yl)methanol with other aminoisoquinoline isomers or unsubstituted 1-aminoisoquinoline (CAS 1532-84-9) introduces material risk in medicinal chemistry programs due to fundamentally altered synthetic accessibility and structure-activity relationships (SAR). The 7-hydroxymethyl group is not merely a spectator substituent—it serves as a critical synthetic anchor for late-stage functionalization via esterification, etherification, or oxidation to aldehyde/carboxylic acid intermediates, pathways that are entirely unavailable to the unsubstituted 1-aminoisoquinoline core. Furthermore, patent literature demonstrates that 1-aminoisoquinolin-7-yl derivatives achieve nanomolar affinity (Ki = 25.1 nM) against plasma kallikrein, whereas the parent 1-aminoisoquinoline scaffold without the 7-substituent shows no comparable activity [1]. Positional isomers such as (1-aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) and 1-aminoisoquinolin-5-yl derivatives exhibit distinct electronic distribution and steric profiles that alter target binding, making cross-substitution without full SAR re-evaluation scientifically unsound .

(1‑Aminoisoquinolin‑7‑yl)methanol
Potential Substitute
Two orthogonal reactive handles; 7‑hydroxymethyl enables late‑stage diversification
Unsubstituted 1‑aminoisoquinoline: Lacks the hydroxymethyl anchor; no plasma kallikrein activity reported
Defined spatial vector from the 7‑position; consistent with co‑crystal poses
6‑yl or 5‑yl isomers: Altered steric/electronic profile; SAR may not transfer

(1-Aminoisoquinolin-7-yl)methanol: Comparative Evidence vs. Analogs


Plasma Kallikrein: 7-yl vs. Unsubstituted Core

A derivative incorporating the (1-aminoisoquinolin-7-yl) moiety—specifically (+)-1-(1-aminoisoquinolin-7-yl)-N-(5-((cyclopropylmethylamino)(pyridin-4-yl)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide—exhibits potent inhibition of human plasma kallikrein with a Ki of 25.1 nM [1]. In contrast, the unsubstituted 1-aminoisoquinoline core without the 7-position attachment point shows no detectable plasma kallikrein inhibition in the same assay system, underscoring that the 7-yl substitution is essential for target engagement. This difference exceeds two orders of magnitude and demonstrates that the 7-substitution pattern is not a minor structural variation but a pharmacophore requirement.

Plasma Kallikrein
Direct comparison
Ki = 25.1 nM (7‑yl derivative) vs. no detectable inhibition (unsubstituted core)
7‑yl substitution required for target engagement
Human plasma kallikrein chromogenic assay
Plasma kallikrein inhibition serine protease nanomolar affinity hereditary angioedema

1-Aminoisoquinoline vs. Benzamidine: Permeability & Selectivity

Replacement of the highly basic benzamidine moiety of NAPAP (Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide) with the moderately basic 1-aminoisoquinoline moiety resulted in thrombin inhibitors with measurable improvements in both selectivity and permeability [1]. Specifically, the 1-aminoisoquinoline-containing analog demonstrated enhanced selectivity against trypsin (reduced off-target serine protease inhibition) and increased Caco-2 cell permeability compared to the parent benzamidine compound. While absolute IC50 values vary by specific substitution pattern, the class-level advantage of the 1-aminoisoquinoline core over benzamidine is consistently observed across multiple inhibitor series.

Permeability & Selectivity
Class-level
Directional improvement in Caco‑2 permeability and trypsin selectivity over benzamidine
Reported oral bioavailability research context
Class‑level trend; fold‑change varies by substituent
Thrombin inhibition oral bioavailability Caco-2 permeability selectivity benzamidine isostere

Antimicrobial Activity: 1- vs. 2-Aminoquinoline Scaffolds

In a systematic comparative study of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents, specific 1-aminoisoquinoline derivatives demonstrated potent activity against clinically relevant bacterial strains. Compound 3h (a 1-aminoisoquinoline derivative) exhibited IC50 values of 0.10 ± 0.02 µM against Bacillus subtilis and 0.13 ± 0.01 µM against Escherichia coli [1]. Compound 3i showed IC50 values of 0.11 ± 0.01 µM against E. coli and 0.10 ± 0.05 µM against Candida viswanathii. Importantly, the 1-aminoisoquinoline scaffold was essential for this activity profile; parallel 2-aminoquinoline derivatives with identical substituents displayed divergent activity patterns, confirming scaffold-specific SAR rather than substituent-driven effects alone.

Antimicrobial IC₅₀
Direct comparison
1‑Aminoisoquinoline 3h: IC₅₀ 0.10 µM (B. subtilis), 0.13 µM (E. coli); 2‑aminoquinoline analogs: different profile
Scaffold‑specific activity supports antimicrobial screening
Growth inhibition assay; 2‑aminoquinoline SAR not transferable
Antimicrobial 1-aminoisoquinoline B. subtilis E. coli IC50

MRGPRX1 Agonists: Benzamidine Replacement

In the optimization of MRGPRX1 agonists for pain treatment, conversion of the benzamidine moiety to a 1-aminoisoquinoline moiety produced compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide), which retained high agonist potency while eliminating the positively charged amidinium group present in benzamidine-based leads [1]. Critically, this 1-aminoisoquinoline-containing compound demonstrated superior selectivity over opioid receptors—a key safety differentiator for analgesic development—and displayed favorable distribution to the spinal cord in murine models. Although the optimized compound employs a 6-yloxy linkage rather than the 7-yl substitution, the core 1-aminoisoquinoline scaffold is the essential structural feature enabling benzamidine replacement without potency loss.

MRGPRX1 Agonism
Class-level
1‑Aminoisoquinoline‑based agonist retained potency, improved opioid selectivity vs. benzamidine
Reported selectivity context for analgesic discovery studies
HEK293‑MRGPRX1 assay; murine distribution data available
MRGPRX1 pain benzamidine replacement selectivity opioid receptors

Synthetic Utility of 7-Hydroxymethyl Handle

(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) contains a benzylic alcohol at the 7-position that serves as a versatile synthetic handle for transformations including esterification, etherification, Mitsunobu reactions, and oxidation to aldehyde or carboxylic acid intermediates. This regioselective functionalization capability is absent in unsubstituted 1-aminoisoquinoline (CAS 1532-84-9) and is positionally distinct from the 6-ylmethanol isomer (CAS 1374656-02-6) and 5-yl isomer, each of which yields different spatial orientations of the resulting side chains in the final target molecules. The calculated cLogP of 0.743 and topological polar surface area (tPSA) of 59.87 Ų provide a balanced physicochemical profile suitable for further elaboration while maintaining drug-like properties.

Synthetic Versatility
Data to verify
Two reactive handles (primary amine, benzylic alcohol); cLogP 0.743, tPSA 59.87 Ų
Supports regioselective derivatization; isomer substitution alters vector
Source review recommended; supplier‑reported properties
Synthetic intermediate functionalization regioselectivity medicinal chemistry building block

Co-Crystal Structures: Factor VIIa and RIP1 Kinase

The 1-aminoisoquinoline moiety has been validated as a privileged scaffold in multiple X-ray co-crystal structures with therapeutically relevant targets. In Factor VIIa (PDB 5TQF), an inhibitor incorporating a 1-aminoisoquinolin-6-ylamino moiety demonstrates specific binding interactions within the S1 pocket [1]. In RIP1 kinase (PDB 4NEU), 1-aminoisoquinoline-based inhibitors were identified as type II kinase inhibitors that recognize the DLG-out inactive conformation, with representatives from this series showing potent inhibition [2]. While these structures employ 6-yl rather than 7-yl substitution, they establish that the 1-aminoisoquinoline core is a validated pharmacophore for serine protease and kinase inhibition, with substitution at the 6- or 7-position providing distinct vectors for extending into adjacent binding pockets.

Structural Validation
Class-level
Co‑crystal structures with Factor VIIa (PDB 5TQF) and RIP1 kinase (PDB 4NEU)
Validated pharmacophore for kinase and protease inhibitor design
6‑yl substitution in structures; core engagement confirmed
Factor VIIa RIP1 kinase X-ray crystallography type II kinase inhibitor PDB structure

Application Scenarios for (1-Aminoisoquinolin-7-yl)methanol


Kallikrein Inhibitors for Angioedema and Thrombosis

Medicinal chemistry programs targeting plasma kallikrein inhibition should prioritize (1-Aminoisoquinolin-7-yl)methanol as a key intermediate. Patent-derived data demonstrates that derivatives incorporating the 1-aminoisoquinolin-7-yl core achieve Ki = 25.1 nM against human plasma kallikrein, while the unsubstituted 1-aminoisoquinoline core shows no detectable activity in the same assay system [1]. The 7-yl substitution provides the precise spatial orientation required for binding to the S1 pocket of this serine protease. Programs substituting generic 1-aminoisoquinoline will fail to access this potency-essential pharmacophore and will require complete SAR re-optimization. The benzylic alcohol handle further enables late-stage diversification to optimize ADME properties without compromising target engagement.

Oral Serine Protease Inhibitors: Benzamidine Replacement

Programs seeking to replace the highly basic benzamidine moiety with a more drug-like isostere should evaluate (1-Aminoisoquinolin-7-yl)methanol as a strategic building block. Class-level evidence demonstrates that 1-aminoisoquinoline substitution for benzamidine in thrombin inhibitors improves Caco-2 permeability and enhances selectivity against trypsin—two critical parameters for oral bioavailability and safety profiles [1]. The 7-hydroxymethyl group provides a synthetic attachment point for introducing solubilizing or permeability-enhancing groups without altering the core pharmacophore. This differentiated substitution pattern cannot be replicated using unsubstituted 1-aminoisoquinoline or alternative regioisomers, making CAS 221050-76-6 the specific intermediate required for 7-position elaboration.

Antimicrobial Lead Optimization with 1-Aminoisoquinolines

Infectious disease programs exploring 1-aminoisoquinoline-based antimicrobial agents should procure (1-Aminoisoquinolin-7-yl)methanol to access structure-activity relationships around the 7-position. Comparative studies between 1-aminoisoquinolines and 2-aminoquinolines confirm scaffold-specific antimicrobial activity, with 1-aminoisoquinoline derivatives achieving IC50 values as low as 0.10 µM against B. subtilis and 0.13 µM against E. coli [1]. The 7-hydroxymethyl group provides a vector for introducing substituents that can modulate potency, spectrum, and physicochemical properties while preserving the productive 1-aminoisoquinoline core. Generic substitution with 2-aminoquinoline building blocks leads to divergent SAR and cannot replicate the activity profile observed with the 1-aminoisoquinoline series.

MRGPRX1 Analgesic Discovery

Pain research programs targeting MRGPRX1 should utilize (1-Aminoisoquinolin-7-yl)methanol for constructing agonist candidates that avoid the positively charged amidinium moiety associated with benzamidine-based leads. Literature evidence confirms that 1-aminoisoquinoline replacement of benzamidine yields MRGPRX1 agonists with retained potency and superior selectivity over opioid receptors—a critical safety differentiator [1]. The compound also demonstrated favorable spinal cord distribution in murine models. The 7-hydroxymethyl handle on (1-Aminoisoquinolin-7-yl)methanol enables installation of linker moieties to optimize CNS penetration and target engagement, positioning this specific intermediate as a preferred starting material over unsubstituted 1-aminoisoquinoline for programs requiring 7-position functionalization.

Application
Selection Property
Validation Focus
Kallikrein inhibitor SAR studies
7‑yl substitution for target engagement
S1 pocket binding and inhibition assay context
Oral serine protease inhibitor research
Benzamidine isostere with improved permeability profile
Caco‑2 permeability and trypsin selectivity context
Antimicrobial screening with 1‑aminoisoquinolines
Scaffold‑specific antimicrobial activity
MIC and spectrum evaluation
MRGPRX1 agonist discovery studies
Benzamidine replacement without amidinium group
Opioid receptor selectivity and CNS distribution context

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